molecular formula C21H18ClN3O5S B12036479 4-[(4-chlorophenyl)sulfonylamino]-N-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]benzamide

4-[(4-chlorophenyl)sulfonylamino]-N-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]benzamide

Cat. No.: B12036479
M. Wt: 459.9 g/mol
InChI Key: OYWYUHXEAOLGJL-YDZHTSKRSA-N
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Description

This compound is a benzamide derivative characterized by three key structural motifs:

  • Benzamide core: Provides a rigid aromatic framework for molecular interactions.
  • (E)-2-Hydroxy-5-methoxybenzylideneimine: A Schiff base moiety with a hydroxyl (-OH) and methoxy (-OCH₃) group, enabling hydrogen bonding and influencing electronic properties.

This combination suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to sulfonamides or aromatic Schiff bases.

Properties

Molecular Formula

C21H18ClN3O5S

Molecular Weight

459.9 g/mol

IUPAC Name

4-[(4-chlorophenyl)sulfonylamino]-N-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C21H18ClN3O5S/c1-30-18-8-11-20(26)15(12-18)13-23-24-21(27)14-2-6-17(7-3-14)25-31(28,29)19-9-4-16(22)5-10-19/h2-13,25-26H,1H3,(H,24,27)/b23-13+

InChI Key

OYWYUHXEAOLGJL-YDZHTSKRSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)O)/C=N/NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

COC1=CC(=C(C=C1)O)C=NNC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-chlorophenyl)sulfonylamino]-N-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]benzamide typically involves the condensation of 4-chlorobenzenesulfonamide with 2-hydroxy-5-methoxybenzaldehyde in the presence of a suitable catalyst. The reaction is often carried out under mild conditions to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of green chemistry principles, such as employing recyclable catalysts and minimizing waste, is also considered to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-[(4-chlorophenyl)sulfonylamino]-N-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(4-chlorophenyl)sulfonylamino]-N-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(4-chlorophenyl)sulfonylamino]-N-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]benzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and are a subject of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Molecular Properties

The following table compares the target compound with analogs from the evidence, focusing on substituent effects and molecular properties:

Compound Name / CID Molecular Formula Key Substituents Physicochemical Implications Evidence Source
Target compound C₂₀H₁₆ClN₃O₅S¹ 4-Cl-C₆H₄-SO₂-NH-, (E)-2-OH-5-OCH₃-C₆H₃-CH=N- Enhanced H-bonding (OH), moderate lipophilicity (Cl, OCH₃) N/A²
5-Chloro-N-(4-chlorophenyl)-2-{[(4-chlorophenyl)sulfonyl]amino}benzamide (CID 3265587) C₁₉H₁₃Cl₃N₂O₃S 2-SO₂-NH-(4-Cl-C₆H₄), 5-Cl, N-(4-Cl-C₆H₄) High lipophilicity (three Cl atoms), potential steric hindrance
2-[(4-Chlorophenyl)sulfonylamino]-N-[(4-ethoxyphenyl)methylideneamino]benzamide (CID 5006262) C₂₂H₂₀ClN₃O₄S 4-OCH₂CH₃-C₆H₄-CH=N-, 4-Cl-C₆H₄-SO₂-NH- Increased hydrophobicity (ethoxy group), reduced H-bonding capacity
2-[(4-Chlorophenyl)sulfonylamino]-N-[(4-methoxyphenyl)methylideneamino]benzamide (CID 5006262) C₂₁H₁₈ClN₃O₄S 4-OCH₃-C₆H₄-CH=N-, 4-Cl-C₆H₄-SO₂-NH- Moderate lipophilicity (OCH₃), similar to target but lacks hydroxyl group
4-Chloro-N-(2-methoxyphenyl)benzamide C₁₄H₁₂ClNO₂ 4-Cl-C₆H₄-C(=O)-NH-, 2-OCH₃-C₆H₄ Simplified structure; lacks sulfonamide and imine groups
4-{N-[(4-Chlorophenyl)methyl]methanesulfonamido}-N-(4-fluorophenyl)benzamide C₂₁H₁₈ClFN₂O₃S 4-F-C₆H₄-NH-, CH₃-SO₂-NH-CH₂-(4-Cl-C₆H₄) Fluorine introduces electronegativity; methylsulfonamide may alter metabolic stability

¹ Molecular formula inferred from structural analogs (e.g., CID 5006262 ).

Key Comparative Insights

a) Sulfonamide and Halogen Substituents
  • Chlorine : Present in all compounds, increases lipophilicity and may enhance membrane permeability. The target compound and CID 3265587 share a 4-chlorophenylsulfonyl group, but CID 3265587 has additional Cl atoms, which could improve binding to hydrophobic pockets but increase metabolic instability.
b) Schiff Base Modifications
  • The target compound’s 2-hydroxy-5-methoxybenzylideneimine is unique among the analogs. The hydroxyl group enables H-bonding with biological targets (e.g., kinases or proteases), while the methoxy group balances solubility and lipophilicity.
  • Analogs with 4-ethoxy (CID 3265587 ) or 4-methoxy (CID 5006262 ) substituents lack the hydroxyl group, reducing H-bonding capacity but increasing metabolic stability.
c) Bioactivity Trends
  • While direct data for the target compound are unavailable, highlights that fluorobenzyl and trifluoromethyl groups in benzamide derivatives enhance gastrokinetic activity . This suggests halogen positioning and electronic effects critically influence biological activity.
  • Sulfonamide-containing compounds (e.g., CID 3265587 ) are often associated with enzyme inhibition (e.g., carbonic anhydrase) due to sulfonyl-group interactions with zinc ions or active-site residues .

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